![molecular formula C18H18BrF2N B045771 4-[Bis(4-Fluorophenyl)methylene]piperidine hydrobromide CAS No. 111627-29-3](/img/structure/B45771.png)

4-[Bis(4-Fluorophenyl)methylene]piperidine hydrobromide

説明

Synthesis Analysis

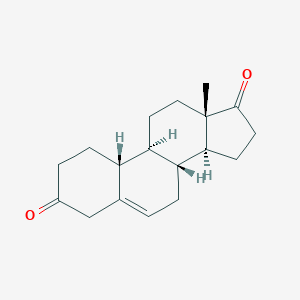

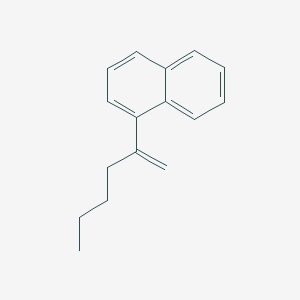

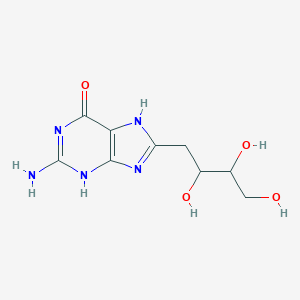

The synthesis of related piperidine compounds involves various chemical reactions, including hydroformylation and reactions with specific catalysts. For instance, the synthesis of neuroleptic agents Fluspirilen and Penfluridol, which contain a similar bis(p-fluorophenyl)butyl group bound to a nitrogen atom of a piperidine moiety, demonstrates the complexity and specificity of synthesizing such compounds. A key intermediate, 4,4-bis(p-fluorophenyl)butylbromide, is prepared starting from 4,4'-difluorobenzophenone, involving rhodium-catalyzed hydroformylation (Botteghi et al., 2001).

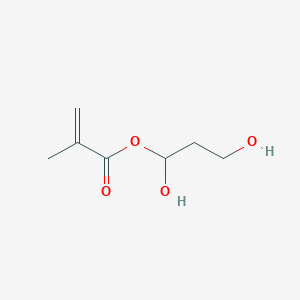

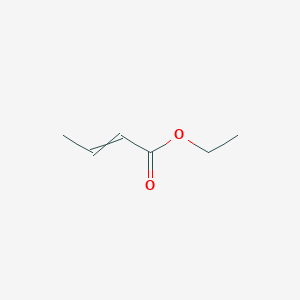

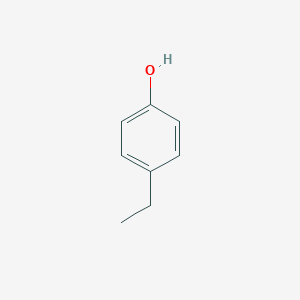

Molecular Structure Analysis

Molecular structure analysis of piperidine derivatives reveals insights into their conformation and interaction patterns. For example, the molecular structure of bis{1,1'-[1,3,5-Trimethyl-1,3-phenylenebis(methylene)]di-1H-piperidinium}tetrabromide trihydrate provides a detailed view of the piperidine ring's chair conformation and the usefulness of Hirshfeld surface technique in visualizing intermolecular relations in crystal structures (Pon Matheswari et al., 2022).

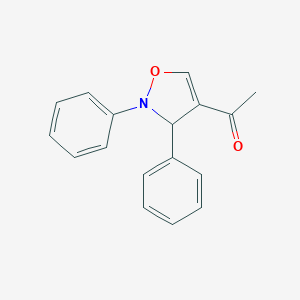

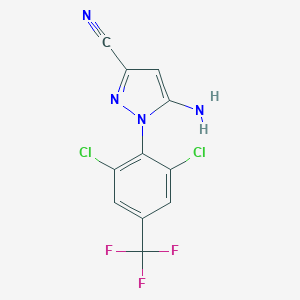

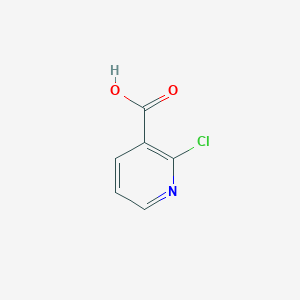

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds can be complex, involving multiple potential reaction pathways and interactions with biological molecules. Molecular docking studies have shown that certain piperidine derivatives bind efficiently to proteins, suggesting significant biological activities, including anticancer properties (Pon Matheswari et al., 2022).

科学的研究の応用

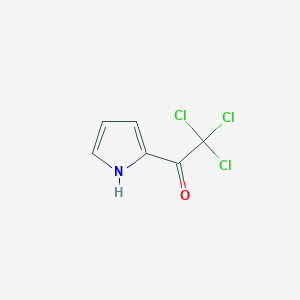

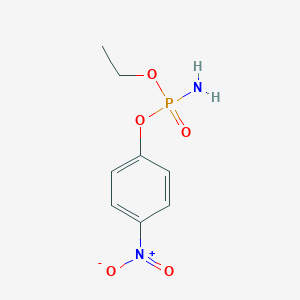

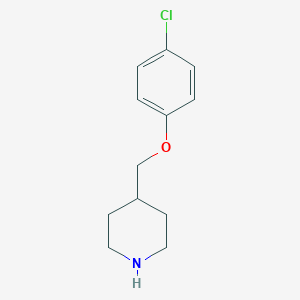

Synthesis and Evaluation of Ligands for D2-like Receptors : Research on arylcycloalkylamines, including phenyl piperidines, investigates how arylalkyl substituents can influence the potency and selectivity of binding affinity at D2-like receptors. This study illustrates the importance of specific pharmacophoric groups in designing antipsychotic agents, suggesting a broader context in which similar compounds could be studied for their interactions with neuroreceptors (Sikazwe et al., 2009).

Nucleophilic Aromatic Substitution of the Nitro-group : This research demonstrates the chemical reactivity of piperidine with nitro-substituted benzene derivatives, showcasing a fundamental reaction mechanism that could be relevant for modifying or synthesizing compounds similar to 4-[Bis(4-Fluorophenyl)methylene]piperidine hydrobromide. Such mechanisms are crucial for understanding how to design and synthesize novel compounds with specific desired properties (Pietra & Vitali, 1972).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

特性

IUPAC Name |

4-[bis(4-fluorophenyl)methylidene]piperidine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F2N.BrH/c19-16-5-1-13(2-6-16)18(15-9-11-21-12-10-15)14-3-7-17(20)8-4-14;/h1-8,21H,9-12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYGTZLORLCADEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70598080 | |

| Record name | 4-[Bis(4-fluorophenyl)methylidene]piperidine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[Bis(4-Fluorophenyl)methylene]piperidine hydrobromide | |

CAS RN |

111627-29-3 | |

| Record name | 4-[Bis(4-fluorophenyl)methylidene]piperidine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid](/img/structure/B45702.png)

![2-Oxo-2,3-dihydro-1h-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid](/img/structure/B45711.png)